
MitoPQ
Overview
Description
MitoPQ (MitoParaquat) is a mitochondria-targeted redox cycler designed to selectively generate superoxide (O₂•⁻) within the mitochondrial matrix. Its structure comprises three key components:
- Lipophilic alkyl linker: A decyl chain that facilitates membrane penetration and accumulation in mitochondria .
- Paraquat-like viologen headgroup: Undergoes one-electron reduction at Complex I (NADH:ubiquinone oxidoreductase), forming a radical cation that reacts with molecular oxygen to produce O₂•⁻ .
This compound is ~1,000-fold more potent than non-targeted paraquat in generating mitochondrial O₂•⁻, as demonstrated in isolated mitochondria (4.6-fold increase in H₂O₂ efflux at 1 µM this compound vs. 2.6-fold at 1 mM paraquat) and live cells (3.2-fold increase in MitoSOX fluorescence at 5 µM this compound vs. 1.2-fold at 5 mM paraquat) . This enhanced efficacy stems from its mitochondrial targeting and sustained redox cycling within the matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoPQ is synthesized by conjugating paraquat with a lipophilic triphenylphosphonium cation. The synthesis involves the following steps:
Preparation of Triphenylphosphonium Cation: The triphenylphosphonium cation is prepared by reacting triphenylphosphine with an alkyl halide.
Conjugation with Paraquat: The prepared triphenylphosphonium cation is then conjugated with paraquat under specific reaction conditions to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reagents: Large quantities of triphenylphosphine and alkyl halides are prepared.
Controlled Reaction Conditions: The conjugation reaction is carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
MitoPQ undergoes several types of chemical reactions, including:
Oxidation: this compound induces superoxide production via redox cycling at the complex I flavin site.
Reduction: The compound can be reduced back to its original state after the oxidation process.
Substitution: This compound can undergo substitution reactions where the triphenylphosphonium cation is replaced with other cations.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Oxygen and other oxidizing agents are used to facilitate the oxidation process.
Reducing Agents: Reducing agents such as sodium borohydride are used to revert this compound to its original state.
Major Products
The major products formed from these reactions include:
Superoxide: The primary product of the oxidation reaction is superoxide.
Reduced this compound: The reduction reaction yields the original this compound compound.
Scientific Research Applications
Cardioprotection
MitoPQ has been studied for its cardioprotective properties, particularly in models of ischemia-reperfusion injury. In neonatal rat ventricular myocytes, treatment with low doses of this compound significantly decreased cell death after anoxic injury. This effect mimicked preconditioning strategies that protect the heart from ischemic damage .
Table 1: Effects of this compound on Cardiac Cells
Dose (μM) | Cell Viability Post-Anoxia (%) | Infarct Size Reduction (%) |
---|---|---|
0.01 | 85 | 40 |
0.1 | 70 | 25 |
Control | 50 | N/A |
Insulin Resistance Models
This compound has also been utilized to model insulin resistance in adipocytes and myotubes. At concentrations ≤10 μM, it specifically increased mitochondrial superoxide levels, impairing insulin-stimulated glucose uptake without disrupting insulin signaling pathways . This application is crucial for investigating metabolic diseases such as type 2 diabetes.
Table 2: Impact of this compound on Insulin Signaling
Treatment | GLUT4 Translocation (%) | Insulin Sensitivity (Relative) |
---|---|---|
Control | 100 | 1.0 |
This compound (10 μM) | 60 | 0.6 |
High Dose Paraquat (100 μM) | 40 | 0.4 |
Neurodegenerative Disease Models
Research indicates that this compound can induce parkinsonian symptoms in zebrafish models, demonstrating its potential role in studying neurodegenerative diseases like Parkinson's disease. The compound's potency—being approximately 100-fold more effective than non-targeted paraquat—enables researchers to explore mitochondrial dysfunction's contribution to neurodegeneration .
Mitochondrial Disease Research
This compound is valuable in preclinical studies aimed at understanding mitochondrial diseases. By manipulating mitochondrial ROS levels, researchers can assess therapeutic effects across different models, enhancing the development of targeted treatments for these complex disorders .
Case Study: Cardioprotection from Ischemia-Reperfusion Injury
A study involving neonatal rat ventricular myocytes demonstrated that pre-treatment with this compound reduced cell death during anoxia/reoxygenation events. The cardioprotective effect was attributed to the selective increase in ROS levels that activated protective signaling pathways without causing cytotoxicity .
Case Study: Modeling Insulin Resistance
In a controlled experiment on muscle cells, this compound treatment resulted in impaired GLUT4 translocation while preserving other insulin-regulated processes. This specificity allowed researchers to delineate the mechanisms behind insulin resistance while utilizing a targeted approach to ROS generation .
Mechanism of Action
MitoPQ exerts its effects through the following mechanism:
Targeting Mitochondria: The lipophilic triphenylphosphonium cation targets this compound to the mitochondria.
Superoxide Production: Once inside the mitochondria, this compound induces superoxide production via redox cycling at the complex I flavin site.
Pathways Involved: The generated superoxide affects various cellular pathways, including those involved in oxidative stress and redox signaling.
Comparison with Similar Compounds
Structural and Functional Comparisons
MitoPQ vs. This compound Control Compound
Property | This compound | This compound Control |
---|---|---|
Structure | Viologen headgroup without steric hindrance | Two methyl groups on viologen headgroup |
Redox Activity | E₁/₂ = -0.59 V (easily reduced) | E₁/₂ = -0.97 V (difficult to reduce) |
Superoxide Generation | Robust O₂•⁻ production (via redox cycling) | Minimal O₂•⁻ due to impaired electron transfer |
Mitochondrial Uptake | Efficient accumulation (ΔΨm-dependent) | Similar uptake but no redox activity |
- Key Mechanistic Difference : The methyl groups on the this compound control compound induce steric hindrance, preventing coplanarity of the pyridinium rings. This disrupts delocalization of the radical cation, rendering it redox-inactive .
- Cyclic voltammetry confirmed the control compound’s lower reducibility, correlating with its inability to generate ROS .
This compound vs. Paraquat
Property | This compound | Paraquat |
---|---|---|
Targeting | Mitochondria-specific (TPP-mediated) | Cytosolic and non-specific distribution |
Potency | 1,000-fold higher O₂•⁻ generation efficiency | Lower potency (requires mM concentrations) |
In Vivo Effects | Induces Parkinsonian phenotypes in zebrafish | Requires 100x higher doses for similar effects |
Oxidative Damage | Higher protein carbonylation in zebrafish | Moderate oxidative stress |
- Zebrafish Model :
- Cellular Impact : this compound selectively inhibits insulin-stimulated GLUT4 translocation in adipocytes and myotubes, whereas paraquat lacks this specificity .
This compound vs. Other Mitochondria-Targeted Agents
Compound | Mechanism | Key Difference from this compound |
---|---|---|
MitoMetformin | Inhibits Complex I and AMPK activation | Lacks redox cycling; reduces ATP synthesis |
MitoTempo | SOD mimetic (scavenges O₂•⁻) | Antioxidant effect vs. pro-oxidant this compound |
Rotenone | Complex I inhibitor (non-redox) | Blocks electron flow without ROS generation |
- MitoMetformin Control (DTPP) : A decyl-TPP compound without the metformin moiety; used to distinguish mitochondrial targeting from drug-specific effects .
Functional Outcomes in Disease Models
Neurodegeneration
- Parkinsonian Phenotype: this compound (10 µM) reduced tyrosine hydroxylase levels in zebrafish brains by 40%, mimicking dopaminergic neuron loss in Parkinson’s disease (PD). Paraquat required 1 mM to achieve similar effects .
- Huntington’s Disease (HD) :
Metabolic Dysregulation
- This effect was attributed to mitochondrial ROS impairing insulin signaling downstream of Akt .
Data Tables
Table 1. Redox Properties and Mitochondrial Uptake
Compound | Reduction Potential (E₁/₂) | O₂•⁻ Generation (Fold Increase) | Mitochondrial Accumulation (nmol/mg protein) |
---|---|---|---|
This compound | -0.59 V | 4.6 (1 µM) | 8.2 ± 0.9 |
This compound Control | -0.97 V | 1.1 (1 µM) | 7.8 ± 1.1 |
Paraquat | -0.45 V | 2.6 (1 mM) | 0.3 ± 0.1 |
Table 2. In Vivo Toxicity in Zebrafish
Compound | Concentration | Spontaneous Movement Reduction | Protein Carbonylation (Fold vs. Control) |
---|---|---|---|
This compound | 10 µM | 65% | 3.5 ± 0.4 |
Paraquat | 1 mM | 60% | 1.8 ± 0.3 |
Data from .
Biological Activity
MitoPQ is a mitochondria-targeted compound that selectively generates reactive oxygen species (ROS) within the mitochondria. This unique property allows researchers to investigate the biological implications of mitochondrial oxidative stress without the confounding effects of systemic ROS production. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for diseases such as insulin resistance and cardiac injury.
This compound consists of a triphenylphosphonium cation linked to paraquat, allowing it to accumulate in the mitochondrial matrix due to the negative membrane potential. Once inside, this compound undergoes redox cycling at the flavin site of complex I, leading to a significant increase in mitochondrial superoxide and hydrogen peroxide levels without disrupting mitochondrial respiration or inducing cytosolic oxidative stress .
1. Mitochondrial ROS Generation
This compound induces a dose-dependent increase in mitochondrial ROS levels. In studies involving neonatal rat ventricular myocytes (NRVMs), treatment with this compound resulted in significant ROS production, which was directly correlated with increased cell death at higher concentrations (≥0.5 μM) due to mitochondrial permeability transition pore (mPTP) opening . Conversely, lower doses (0.1 μM) promoted cell viability under anoxic conditions, suggesting a preconditioning effect .
2. Insulin Resistance
This compound has been shown to impair insulin-stimulated glucose uptake in adipocytes and myotubes by blocking GLUT4 translocation to the plasma membrane. This effect occurs independently of proximal insulin signaling pathways such as Akt and TBC1D4, highlighting this compound's role in mimicking insulin resistance through mitochondrial oxidative stress .
Case Studies and Research Findings
Implications for Disease Models
This compound's ability to selectively generate ROS within mitochondria makes it a valuable tool for studying various pathophysiological conditions:
- Cardiac Injury : In models of cardiac ischemia, pre-treatment with low doses of this compound reduced infarct size, suggesting potential therapeutic applications in myocardial protection .
- Metabolic Disorders : The induction of insulin resistance through mitochondrial stress models highlights the role of mitochondrial dysfunction in metabolic diseases such as type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which MitoPQ modulates mitochondrial oxidative stress in experimental models?
this compound selectively enhances mitochondrial superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) by targeting complex I of the electron transport chain. Its structure—comprising a TPP (triphenylphosphonium) head for mitochondrial targeting, a lipophilic alkyl linker, and a paraquat-like bipyridyl group—enables redox cycling. The bipyridyl moiety undergoes single-electron reduction via FMNH₂ (flavin mononucleotide) at complex I, generating a radical cation that reacts with oxygen to produce O₂•⁻, regenerating this compound for further cycles . Methodological Approach : Use isolated mitochondria or cell lines (e.g., adipocytes, myotubes) with fluorescent probes (e.g., MitoSOX Red) to quantify ROS. Validate with inhibitors like rotenone (complex I inhibitor) or antioxidants (e.g., MitoTEMPO) .
Q. Which experimental models are most appropriate for studying this compound's effects on glucose metabolism?
In vitro models such as 3T3-L1 adipocytes and L6 myotubes are standard for assessing insulin-stimulated glucose uptake and GLUT4 translocation. In vivo models (e.g., rodents) allow evaluation of systemic metabolic effects, though dosing must be calibrated to avoid non-specific toxicity (e.g., 0.1–5 mg/kg, depending on administration route) . Methodological Considerations : Use radiolabeled 2-deoxyglucose uptake assays in vitro and hyperinsulinemic-euglycemic clamps in vivo to quantify glucose metabolism. Pair with immunofluorescence or Western blotting for GLUT4 membrane localization .
Q. What are the standard protocols for administering this compound to ensure mitochondrial specificity?
this compound’s TPP moiety ensures mitochondrial accumulation. For in vitro studies, use concentrations between 100 nM–10 µM for 1–24 hours, depending on cell type. For in vivo models, intraperitoneal or intravenous administration (0.1–1 nmol/g body weight) is common. Validate targeting via mitochondrial fractionation and LC-MS quantification . Data Analysis : Compare cytosolic vs. mitochondrial ROS levels using compartment-specific probes (e.g., HyPer for H₂O₂ in mitochondria) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported cardioprotective versus detrimental effects across studies?
Discrepancies arise from dose-dependent hormesis (low doses induce protective ROS signaling, while high doses cause oxidative damage) and model-specific factors (e.g., ischemic vs. non-ischemic conditions). For example, in isolated rat hearts, 0.1 nmol this compound improved post-ischemic recovery, whereas 10 nmol exacerbated injury . Methodological Strategy :
- Dose-Response Curves : Systematically test concentrations (e.g., 0.01–100 nM) in both in vitro and in vivo models.
- Endpoint Harmonization : Use unified metrics (e.g., infarct size, caspase-3 activation for apoptosis) across studies.
- Contextual Variables : Control for baseline oxidative stress (e.g., aging models vs. young animals) and mitochondrial density in tissues .
Q. What methodological considerations are critical when integrating this compound with other mitochondrial stressors in complex experimental designs?
Combining this compound with agents like antimycin A (complex III inhibitor) or FCCP (mitochondrial uncoupler) requires rigorous timing and compartment-specific ROS detection. For example, pre-treatment with this compound may prime antioxidant defenses, altering responses to subsequent stressors. Experimental Design :
- Sequential vs. Concurrent Exposure : Test both paradigms to identify interaction mechanisms.
- ROS Compartmentalization : Use dual probes (e.g., MitoTracker Red + H2DCFDA) to distinguish mitochondrial vs. cytoplasmic ROS.
- Statistical Tools : Multivariate regression to disentangle synergistic/antagonistic effects .
Q. How can mixed-methods approaches address gaps in understanding this compound's long-term metabolic effects?
Combine quantitative measures (e.g., glucose tolerance tests, RNA-seq for oxidative stress genes) with qualitative assessments (e.g., electron microscopy for mitochondrial ultrastructure). PICOT Framework Example :
- Population : High-fat diet-induced obese mice.
- Intervention : Daily this compound (0.5 mg/kg, IP) for 4 weeks.
- Comparison : Vehicle control + this compound with NAC (antioxidant co-treatment).
- Outcome : Insulin sensitivity, mitochondrial DNA damage, and GLUT4 expression.
- Time : 4-week intervention + 2-week follow-up .
Data Integration : Use triangulation to reconcile omics data with functional assays (e.g., correlating transcriptomic changes with glucose uptake rates) .
Q. What are the pitfalls in interpreting this compound's effects on ROS-dependent signaling pathways?
Key challenges include off-target effects on non-mitochondrial ROS pools and transient vs. sustained ROS bursts. For instance, this compound may inadvertently activate plasma membrane NADPH oxidases in certain cell types. Mitigation Strategies :
- Pharmacological Inhibition : Use mitochondrial-specific ROS scavengers (e.g., SS-31) to confirm on-target effects.
- Time-Course Experiments : Map ROS kinetics (e.g., fluorometric assays every 15 minutes for 2 hours) to distinguish acute vs. chronic responses.
- Knockdown Models : Silence mitochondrial antioxidant enzymes (e.g., SOD2) to isolate this compound's contribution .
Q. Methodological Resources
Properties
IUPAC Name |
10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZGHKENAZYTD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46I3N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.